molecular formula ClHO3 B1212943 Chloric acid CAS No. 7790-93-4

Chloric acid

Cat. No.: B1212943
CAS No.: 7790-93-4
M. Wt: 84.46 g/mol
InChI Key: XTEGARKTQYYJKE-UHFFFAOYSA-N
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Description

Chloric acid, with the chemical formula HClO₃, is an oxoacid of chlorine and serves as the formal precursor to chlorate salts. It is a strong acid with a pKa of approximately -2.7 and is known for its potent oxidizing properties . This compound is thermodynamically unstable and tends to disproportionate into various products under certain conditions .

Synthetic Routes and Reaction Conditions:

    Reaction with Barium Chlorate: this compound can be synthesized by reacting sulfuric acid with barium chlorate. The reaction produces this compound and barium sulfate, which precipitates out of the solution: [ \text{Ba(ClO}_3\text{)}_2 + \text{H}_2\text{SO}_4 \rightarrow 2 \text{HClO}_3 + \text{BaSO}_4 ]

    Heating Hypochlorous Acid: Another method involves heating hypochlorous acid, which decomposes to form this compound and hydrogen chloride: [ 3 \text{HClO} \rightarrow \text{HClO}_3 + 2 \text{HCl} ]

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound is a powerful oxidizing agent. It can oxidize various substances, including organic compounds and metals.

    Disproportionation: this compound can undergo disproportionation, where it decomposes into perthis compound, chlorine dioxide, and oxygen: [ 3 \text{HClO}_3 \rightarrow \text{HClO}_4 + \text{H}_2\text{O} + 2 \text{ClO}_2 ]

Common Reagents and Conditions:

    Sulfuric Acid: Used in the preparation of this compound from barium chlorate.

    Hypochlorous Acid: Heated to produce this compound and hydrogen chloride.

Major Products:

Scientific Research Applications

Chloric acid has several applications in scientific research:

Mechanism of Action

Chloric acid exerts its effects primarily through its strong oxidizing properties. It can oxidize a wide range of organic and inorganic substances, leading to the formation of various oxidation products. The molecular targets and pathways involved in its action include:

Comparison with Similar Compounds

Chloric acid is part of a family of chlorine oxoacids, each with unique properties:

This compound stands out due to its balance of strong acidity and potent oxidizing properties, making it versatile for various applications.

Properties

CAS No.

7790-93-4

Molecular Formula

ClHO3

Molecular Weight

84.46 g/mol

IUPAC Name

chloric acid

InChI

InChI=1S/ClHO3/c2-1(3)4/h(H,2,3,4)

InChI Key

XTEGARKTQYYJKE-UHFFFAOYSA-N

SMILES

OCl(=O)=O

Canonical SMILES

OCl(=O)=O

Key on ui other cas no.

7790-93-4

physical_description

Chloric acid is a colorless liquid. It will accelerate the burning of combustible materials and can ignite most on contact. It is corrosive to metals and tissue. It is used as a reagent in chemical analysis and to make other chemicals.
Found only in aqueous solution;  [Merck Index] Clear colorless liquid;  [MSDSonline]

Pictograms

Oxidizer; Corrosive

Related CAS

3811-04-9 (potassium salt)

Synonyms

chloric acid
chloric acid, potassium salt
potassium chlorate

Origin of Product

United States

Synthesis routes and methods

Procedure details

The production of chlorine dioxide at pulp mills involves two main steps. In a first step, sulfuric acid reacts with sodium chlorate to produce chloric acid and sodium sulfate by-product (Reaction 1). In a second step, the chloric acid is reduced to chlorine dioxide by reacting with a reducing agent such as methanol, sulphur dioxide, chloride or hydrogen peroxide (Reaction 2).
Name
chlorine dioxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
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Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloric acid

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